molecular formula C17H16N2O4 B2372579 7-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide CAS No. 946370-74-7

7-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide

Cat. No.: B2372579
CAS No.: 946370-74-7
M. Wt: 312.325
InChI Key: FFKQVJOCOQDKTP-UHFFFAOYSA-N
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Description

This compound is a benzofuran-2-carboxamide derivative featuring a 7-methoxy substitution on the benzofuran core and a 4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl group as the amide substituent. Synthesized via coupling 7-methoxy-2-benzofuran-carboxylic acid with heterocyclic amines using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), it belongs to a broader series of 18 derivatives designed for neuroprotective and antioxidant applications .

Properties

IUPAC Name

7-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-21-13-8-4-5-10-9-14(22-15(10)13)16(20)18-17-11-6-2-3-7-12(11)19-23-17/h4-5,8-9H,2-3,6-7H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKQVJOCOQDKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C4CCCCC4=NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . The benzofuran moiety can be synthesized through formylation using n-BuLi/N-formylpiperidine, followed by further transformations .

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific industrial methods for this compound are not widely documented, but they would likely follow similar principles used in the synthesis of other benzofuran and isoxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

7-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran-2-Carboxamide Derivatives

The parent compound’s closest analogs are other 7-methoxy-N-(substituted aryl)benzofuran-2-carboxamides (e.g., 1a–1r in ). Key structural and functional differences include:

Compound Substituent on Amide Nitrogen Reported Activity Potency (IC₅₀ or EC₅₀)
Target Compound 4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl Neuroprotective, antioxidant Data not specified
1a–1r () Varied aryl groups (e.g., phenyl, halogenated aryl) Neuroprotective, antioxidant Varies by substituent
  • Structural Impact : The tetrahydrobenzoisoxazole group introduces conformational rigidity and increased lipophilicity compared to planar aryl substituents. This may improve blood-brain barrier penetration, critical for neuroprotective effects .
  • Activity Trends : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the aryl ring showed enhanced antioxidant capacity in preliminary assays, but the tetrahydrobenzoisoxazole analog’s potency remains unquantified in the available evidence .

Tetrahydrobenzo-Heterocycle Derivatives

Compounds with fused tetrahydrobenzo rings but differing heteroatoms or cores provide insight into scaffold-activity relationships:

Compound (Source) Core Structure Biological Activity Key Structural Differences
Target Compound Benzofuran + Isoxazole Neuroprotective, antioxidant Benzofuran core; isoxazole ring
4a–4b () Tetrahydrobenzo[b]thiophene Antitumor Thiophene core; thiourea linkage
Merck’s Analog () Tetrahydrobenzo[d]isoxazole Gamma secretase modulation Isoxazole with formamide/acetone substituents
  • Heterocycle Influence :
    • Thiophene vs. Isoxazole : highlights that tetrahydrobenzo[b]thiophene derivatives exhibit antitumor activity, likely due to sulfur’s electron-rich nature enabling DNA intercalation. In contrast, the isoxazole group in the target compound may favor redox modulation or enzyme inhibition (e.g., antioxidant pathways) .
    • Gamma Secretase Modulation : Merck’s tetrahydrobenzo[d]isoxazole derivative () targets amyloid-beta processing in Alzheimer’s disease. While structurally similar, the target compound lacks the formamide/acetone side chain, suggesting divergent biological targets .

Biological Activity

7-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide is a complex organic compound recognized for its potential biological activities. This compound features both benzofuran and isoxazole moieties, which are often explored in medicinal chemistry for their therapeutic applications. Research indicates that compounds with similar structures may exhibit various biological activities, including anticancer and antimicrobial properties.

  • Molecular Formula : C17_{17}H16_{16}N2_2O4_4
  • Molecular Weight : 312.32 g/mol
  • CAS Number : 946370-74-7

The biological activity of this compound is thought to involve its interaction with specific molecular targets and pathways. Compounds in this class can act as GABA uptake inhibitors and may influence apoptotic pathways through the activation of caspases, which are crucial for programmed cell death.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. For instance, studies have shown that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µg/mL) Reference Compound IC50 (µg/mL)
HCT1166.7677.15 (5-fluorouracil)
A549193.93371.36 (5-fluorouracil)

The compound demonstrated a concentration-dependent increase in caspase production in HCT116 cells, indicating its role in promoting apoptosis.

Case Studies and Research Findings

  • Cytotoxicity Assays :
    In a study assessing the cytotoxicity of related compounds against human cancer cell lines (HCT116 and A549), it was observed that the compound exhibited lower IC50 values compared to standard chemotherapeutics, suggesting enhanced potency.
  • Apoptosis Induction :
    The compound's effect on apoptosis was evaluated by measuring caspase 3 and caspase 9 production in HCT116 cells. The results indicated a significant increase in caspase levels upon treatment with the compound at varying concentrations.
  • Structure-Activity Relationship :
    The structural characteristics of benzofuran and isoxazole moieties were analyzed to understand their contribution to the biological activity of the compound. Modifications in these structures can lead to variations in potency and selectivity towards cancerous cells.

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